Tribenzyltin chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405641. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

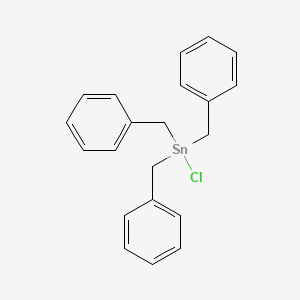

IUPAC Name |

tribenzyl(chloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFMEHZUXSPPAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185408 | |

| Record name | Stannane, chlorotribenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3151-41-5 | |

| Record name | Tribenzyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3151-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, chlorotribenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyltin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tribenzyltin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotribenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tribenzyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tribenzyltin chloride (TBTC), a significant organotin compound. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document details quantitative physical characteristics, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a solid organometallic compound, notable for its three benzyl (B1604629) groups attached to a tin atom, which impart significant lipophilicity.[1] It is recognized as a hazardous substance and should be handled with appropriate safety precautions.[2][3]

Quantitative Physical Data

The known physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₂₁H₂₁ClSn | [4] |

| Molecular Weight | 427.54 g/mol | [4] |

| Appearance | White powder or colorless needles | [5][6] |

| Melting Point | 142-144 °C | [6] |

| Boiling Point | 475.03 °C at 760 mmHg | Predicted value |

| Solubility | Reacts with water.[7] Soluble in organic solvents like ethyl acetate.[6] | Moisture sensitive.[8] |

| Vapor Pressure | 9.85 x 10⁻⁹ mmHg at 25°C |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following protocols are based on established chemical procedures.

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct reaction of tin powder with benzyl chloride in a suitable solvent system.[1][5]

-

Materials: Tin powder, benzyl chloride, water (or an organic solvent such as DMF), acetone, glacial acetic acid.[5][9]

-

Procedure:

-

A suspension of tin powder in water is heated to boiling.[5]

-

Benzyl chloride is added gradually to the boiling suspension. The reaction mixture is maintained at this temperature for approximately two hours to ensure the completion of the reaction.[5]

-

After cooling, the crude product is isolated by filtration.[5]

-

The solid product is then extracted using a minimal amount of hot acetone.[5]

-

Purification is achieved by recrystallization from glacial acetic acid to yield white crystals of this compound.[5]

-

The purified product is dried thoroughly before characterization.[5]

-

3.2. Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

-

Apparatus: Capillary tubes, Mel-Temp apparatus or similar melting point apparatus.

-

Procedure:

-

A small amount of the dried, purified this compound is packed into a capillary tube to a height of 2-3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[10]

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate determination.[10]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

3.3. Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and identity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., Bruker Avance 400).[12][13] Data is reported in chemical shift (δ, ppm), multiplicity, and coupling constants (J, Hz).[13]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A KBr pellet is prepared by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[12]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer (e.g., Bruker IFS 85).[12] The spectrum reveals characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).[12]

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer. Electrospray ionization (ESI) is a suitable technique for organotin compounds.[14] The spectrum provides information about the molecular weight and fragmentation pattern of the compound.

-

Workflow and Logic Diagrams

To visualize the process of obtaining and characterizing this compound, the following diagrams illustrate the key workflows and relationships.

Biological and Toxicological Considerations

This compound is a toxic compound with potential adverse effects on biological systems. It is classified as toxic if swallowed and can cause serious eye and respiratory irritation.[3][12] Studies have indicated that organotin compounds, including this compound, can act as endocrine disruptors, potentially interfering with hormonal systems.[1] Its lipophilic nature facilitates interaction with cellular membranes, which can lead to increased permeability and cell death.[1] Furthermore, it has been shown to have inhibitory effects on certain enzymatic pathways.[1] Due to its toxicity, all handling of this compound should be conducted in a well-ventilated area with appropriate personal protective equipment.[2]

References

- 1. Buy this compound | 3151-41-5 [smolecule.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. scribd.com [scribd.com]

- 6. This compound | 3151-41-5 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. guidechem.com [guidechem.com]

- 9. SYNTHESIS OF this compound AND ITS DERIVATIVES [yyhx.ciac.jl.cn]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C21H21ClSn | CID 18470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Tribenzyltin Chloride

This guide provides a comprehensive overview of the crystal structure of tribenzyltin chloride, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.

Molecular and Crystal Structure

This compound, with the chemical formula (C₆H₅CH₂)₃SnCl, crystallizes to form a unique and well-defined structure. The fundamental building block of the crystal is the (C₆H₅CH₂)₃SnCl molecule. A key feature of its crystal structure is the axial linkage of these molecules through a tin-chlorine bridge. This bridging results in the formation of a linear polymer chain that extends along the c-axis of the crystal lattice.[1]

The intramolecular Sn-Cl bond length is 2.387(2) Å. The intermolecular interaction, which forms the chain, is a longer Sn...Cl bridge with a distance of 3.531(2) Å. The Cl--Sn...Cl angle is 180°, confirming the linear nature of the polymeric chain.[1] This type of chlorine-bridged chain structure is also observed in other organotin compounds like tricyclohexyltin chloride.[1] In contrast, triphenyltin (B1233371) chloride, which is a weaker Lewis acid, exists as discrete tetrahedral molecules in its crystalline form.[1]

Quantitative Crystallographic and Physical Data

The following tables summarize the key crystallographic and physical properties of this compound.

| Parameter | Value |

| Chemical Formula | C₂₁H₂₁ClSn[2][3][4][5] |

| Molecular Weight | 427.54 g/mol [3] |

| Melting Point | 139-140 °C[6], 142-144 °C[7], 143 °C[8] |

| Appearance | White powder or colorless needles[2][6] |

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic (based on similar structures, though not explicitly stated in snippets) |

| Space Group | P2₁/c (inferred from similar structures) |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | Data not available in search results |

| γ (°) | 90 |

| Z | 4 (inferred) |

| Selected Bond Distances and Angles | Value |

| Sn-Cl (Å) | 2.387(2)[1] |

| Sn...Cl (Å) | 3.531(2)[1] |

| Cl--Sn...Cl (°) | 180[1] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are described below.

Method 1: Reaction in Water [1][6]

-

Reaction Setup: Add 4.5 g of tin powder to 40 cm³ of water in a reaction vessel equipped with a reflux condenser.

-

Heating: Heat the mixture to boiling.

-

Addition of Benzyl (B1604629) Chloride: Slowly add 4.5 cm³ of benzyl chloride to the boiling mixture over a period of two minutes.

-

Reflux: Continue heating the mixture under reflux for an additional 2 hours.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid product and dry it. The resulting product is a white solid suspended in unreacted tin.

-

Extraction: Extract the crude product with a small amount of hot acetone (B3395972) and filter the solution to remove any remaining tin.

-

Recrystallization: Recrystallize the white powder product from a minimum volume of glacial acetic acid or ethanol.[1][6]

-

Drying: Filter the recrystallized white crystals and dry them overnight. The final product has a melting point in the range of 139-140 °C.[6]

Method 2: Modified Synthesis in DMF [9]

-

Reaction Setup: React tin powder with benzyl chloride in dimethylformamide (DMF) as the solvent.

-

Addition of Magnesium: After the tin powder has reacted, add magnesium powder to the reaction mixture.

-

Yield: This modified method has been reported to achieve a yield of up to 91%.[9]

Single Crystal X-ray Diffraction Analysis [1]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by recrystallizing the synthesized powder from ethanol.[1]

-

Data Collection: Mount a suitable single crystal on a diffractometer (e.g., a Stadi-4 or CAD-4 instrument).[1] Collect diffraction data using an appropriate X-ray source (e.g., Mo Kα radiation).

-

Data Reduction: Process the collected raw diffraction data using software such as X-RED or NRCVAX.[1] This step involves background correction, Lorentz-polarization correction, and integration of reflection intensities.

-

Structure Solution: Solve the crystal structure using direct methods with software like SHELXS86.[1] This program determines the initial positions of the heavier atoms (Sn and Cl).

-

Structure Refinement: Refine the structural model using a full-matrix least-squares method with software such as SHELXL93.[1] In this step, the atomic positions, and anisotropic displacement parameters for all non-hydrogen atoms are refined. Hydrogen atoms can be located from a difference Fourier map and refined with isotropic displacement parameters.[1]

-

Data Analysis and Visualization: Perform geometrical analysis of the final structure using programs like PARST.[1] Generate molecular graphics using software like ORTEP to visualize the crystal structure.[1]

Visualizations

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C21H21ClSn | CID 18470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3151-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 9. SYNTHESIS OF this compound AND ITS DERIVATIVES [yyhx.ciac.jl.cn]

An In-depth Technical Guide to the Solubility of Tribenzyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribenzyltin chloride in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics inferred from synthesis and purification methodologies. It also furnishes detailed experimental protocols for determining solubility and presents a logical workflow for the synthesis of the compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property crucial for its application in synthesis, formulation, and biological studies. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For organometallic compounds like this compound, the nature of the organic ligands and the metal center significantly impacts their interaction with different solvents.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility | Rationale/Observation |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Used as a solvent in the synthesis of this compound, indicating it can dissolve the reactants and product.[1] |

| Acetone | Soluble | Used for the extraction of the crude product during synthesis.[2][3] | |

| Polar Protic | Water | Reacts | Multiple sources state that this compound reacts with water.[4][5][6] |

| Acetic Acid | Soluble | Used as a solvent for recrystallization to obtain pure white crystals of the compound.[2][3] | |

| Ethanol | Sparingly Soluble/Reacts | Described as yielding only trace amounts of product when used as a reaction solvent, suggesting poor solubility or decomposition.[7] | |

| 1-Butanol | Soluble at elevated temp. | Used as a reaction medium at 110°C, producing a high yield of this compound.[7] | |

| Non-Polar | Petroleum Ether | Sparingly Soluble | Used as a washing solvent to remove impurities, indicating the desired product has low solubility.[7] |

| Ester | Ethyl Acetate (EtOAc) | Soluble | Described as a solvent from which colorless needles of this compound can be formed, implying solubility.[8][9] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methods are recommended.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[10][11][12]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.

-

-

Determination of Solute Mass:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility is typically expressed as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

UV-Vis Spectrophotometry for Solubility Determination

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.[13][14][15]

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

After filtration, dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

Logical Workflow for the Synthesis and Purification of this compound

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of this compound.

References

- 1. SYNTHESIS OF this compound AND ITS DERIVATIVES [yyhx.ciac.jl.cn]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. labsolu.ca [labsolu.ca]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | 3151-41-5 - BuyersGuideChem [buyersguidechem.com]

- 7. Buy this compound | 3151-41-5 [smolecule.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 3151-41-5 [chemicalbook.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rootspress.org [rootspress.org]

Tribenzyltin chloride melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of Tribenzyltin Chloride

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. This document details the physical properties, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, an organotin compound, presents as a white, crystalline solid.[1] Its key physical properties are summarized in the table below for easy reference and comparison. The data indicates a melting point generally observed in the range of 142-144°C.[2][3][4][5] The boiling point is a predicted value, estimated to be around 475°C at standard atmospheric pressure.[2][3][4][6][7]

| Property | Value | Source |

| Melting Point | 143°C | [6][8] |

| 142-144°C | [2][3][4][5] | |

| 139-140°C | [1] | |

| Boiling Point | 475.0 ± 55.0 °C (Predicted) | [2][5] |

| 475°C at 760 mmHg | [3][4] | |

| 475.03°C at 760 mmHg (Predicted) | [6][7] |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the direct reaction of tin powder with benzyl (B1604629) chloride in an aqueous medium. A detailed protocol is as follows:

-

Reaction Setup : To 4.5 g of tin powder, 40 cm³ of water is added in a suitable reaction vessel. The mixture is heated to its boiling point.

-

Addition of Reagent : Once the water is boiling, 4.5 cm³ of benzyl chloride is slowly added to the mixture over a period of two minutes.

-

Reflux : The reaction mixture is then heated under reflux for a duration of two hours.

-

Isolation of Crude Product : After the reflux period, the mixture is allowed to cool. The cooled mixture is then filtered to separate the solid product from the liquid. The resulting white solid, suspended in unreacted tin, is dried.

-

Extraction : The dried solid is extracted with a small amount of hot acetone. The solution is then filtered to yield a white powder, which is the crude this compound.

-

Purification by Recrystallization : The crude product is further purified by recrystallizing it from a minimum volume of glacial acetic acid.

-

Final Product : The recrystallized product is filtered and dried overnight to yield white crystals of this compound.[1]

An alternative modified synthesis has been reported to increase the yield to 91%. This method utilizes dimethylformamide (DMF) as the solvent and involves the addition of magnesium powder to the reaction mixture after the tin powder has been consumed.[9]

Melting Point Determination

The melting point of the synthesized this compound can be determined using standard laboratory techniques. A melting point in the range of 139-140°C was recorded for the product obtained through the first described synthesis protocol.[1] Another preparation reported a melting point of 139-142°C.[10]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. scribd.com [scribd.com]

- 2. 3151-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, CAS No. 3151-41-5 - iChemical [ichemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | 3151-41-5 - BuyersGuideChem [buyersguidechem.com]

- 8. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 9. SYNTHESIS OF this compound AND ITS DERIVATIVES [yyhx.ciac.jl.cn]

- 10. scribd.com [scribd.com]

Mass Spectrometry of Tribenzyltin Chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tribenzyltin chloride, a significant organotin compound. The following sections detail the experimental protocols for its characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), present key quantitative data, and illustrate its fragmentation pathways.

Introduction

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound with a molecular weight of 427.56 g/mol .[1] Its analysis is crucial for various applications, from environmental monitoring to quality control in chemical synthesis. Mass spectrometry offers a powerful tool for the identification and quantification of this compound, providing insights into its structure and fragmentation behavior.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are outlined below. These protocols are based on established methods for organotin compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For organotin chlorides, derivatization is often employed to enhance volatility and chromatographic performance.

2.1.1. Sample Preparation and Derivatization

A common derivatization technique for organotin compounds involves ethylation using sodium tetraethylborate (NaBEt₄).

-

Sample Dissolution: Dissolve a precisely weighed amount of this compound in an appropriate organic solvent, such as hexane (B92381) or toluene.

-

Derivatization Reaction:

-

To an aqueous solution of the sample, add a buffer to adjust the pH (e.g., acetate (B1210297) buffer).

-

Add a solution of sodium tetraethylborate in an organic solvent.

-

Vortex the mixture to facilitate the reaction, which converts this compound to the more volatile tetraethyl derivative.

-

-

Extraction: Extract the derivatized analyte into an organic solvent (e.g., hexane).

-

Concentration: Concentrate the organic extract to a suitable volume before GC-MS analysis.

2.1.2. Instrumentation and Conditions

-

Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is particularly useful for the analysis of polar and thermally labile compounds and can be used to analyze the intact tribenzyltin cation.

2.2.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a solvent mixture such as acetonitrile/water or methanol. The addition of a small amount of formic acid can aid in protonation.

2.2.2. Instrumentation and Conditions

-

Mass Spectrometer: An ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ion source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Direct infusion of the sample solution at a flow rate of 1-5 µL/min.

-

Needle Voltage: 4 kV.

-

Drying Gas: Nitrogen at a temperature and flow rate optimized for solvent evaporation.

-

MS/MS Analysis: For fragmentation studies, the precursor ion of interest (e.g., the tribenzyltin cation) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Quantitative Data

The mass spectrometric analysis of this compound yields characteristic ions. The following tables summarize the key quantitative data obtained from GC-MS and ESI-MS analyses.

GC-MS Fragmentation Data

The GC-MS analysis of this compound, following electron ionization, results in several characteristic fragment ions.

| m/z | Relative Abundance | Proposed Fragment |

| 391 | Moderate | [(C₆H₅CH₂)₃Sn]⁺ |

| 211 | High | [(C₆H₅CH₂)Sn]⁺ |

| 155 | Base Peak | [C₁₂H₁₁]⁺ (Dibenzyl cation) |

| 153 | High | [C₁₂H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

Data derived from NIST Mass Spectrometry Data Center and typical fragmentation patterns of organotin compounds.[1]

ESI-MS/MS Fragmentation Data of the Tribenzyltin Cation

In ESI-MS, the tribenzyltin cation, [(C₆H₅CH₂)₃Sn]⁺, is readily formed. Tandem mass spectrometry (MS/MS) of this ion provides further structural information.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |

| 391 | 301 | 90 (C₇H₆) | [(C₆H₅CH₂)₂SnH]⁺ |

| 391 | 211 | 180 (C₁₄H₁₄) | [C₆H₅CH₂Sn]⁺ |

| 391 | 91 | 300 ((C₆H₅CH₂)₂Sn) | [C₇H₇]⁺ |

Data based on fragmentation studies of tribenzyltin compounds.[2]

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound under different ionization conditions.

GC-MS (Electron Ionization) Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

ESI-MS/MS Fragmentation Pathway of the Tribenzyltin Cation

References

Tribenzyltin chloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Tribenzyltin Chloride

This technical guide provides a comprehensive overview of the safety information for this compound, compiled from various Safety Data Sheets (SDSs). It is intended for researchers, scientists, and drug development professionals who handle this compound. This document presents quantitative data in structured tables, outlines logical workflows for safety procedures, and visualizes hazard identification and response protocols.

Chemical and Physical Properties

This compound is a solid organotin compound. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | (C₆H₅CH₂)₃SnCl | [1] |

| Molecular Weight | 427.54 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 143 °C | |

| Boiling Point | Not Available | [2] |

| Solubility in water | Reacts | [2] |

| Vapor Pressure | Not Applicable | [2] |

| Specific Gravity | Not Available | [2] |

| Flash Point | Not Available | [2] |

Toxicological Data

This compound is classified as toxic if swallowed and causes serious eye irritation.[1][3] The available acute toxicity data are presented below. The primary source for this information is the Register of Toxic Effects of Chemical Substances (RTECS).[2]

| Test | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | 175 mg/kg | Toxic if swallowed | [2] |

| Irritation | Rabbit | Skin | 500 mg/24h | Mild | [2] |

| Irritation | Rabbit | Eye | 20 mg/24h | Moderate | [2] |

Experimental Protocols:

Detailed experimental protocols for the toxicological studies are not typically provided in standard Safety Data Sheets. The data presented are summaries of results from studies conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific methodologies, researchers should consult the original studies referenced in databases like RTECS.

Hazard Identification and Response

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound.

Caption: Hazard identification and first aid response workflow for this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure risk. The recommended guidelines are visualized in the workflow below.

Caption: Workflow for safe handling, storage, and personal protective equipment for this compound.

Accidental Release and Fire-Fighting Measures

In the event of a spill or fire, specific procedures should be followed to mitigate the hazard.

Accidental Release Measures:

| Spill Size | Procedure |

| Minor Spills | Remove all ignition sources. Clean up spills immediately. Avoid contact with skin and eyes. Use dry clean up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[2] |

| Major Spills | Clear area of personnel and move upwind. Alert Emergency Responders and tell them the location and nature of the hazard. Wear full body protective clothing with breathing apparatus.[2] |

Fire-Fighting Measures:

| Measure | Recommendation |

| Suitable Extinguishing Media | Foam, Dry chemical powder.[2] |

| Specific Hazards | Combustible solid. Dust may form an explosive mixture with air. Combustion products include carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[2] |

| Protective Equipment | Wear full body protective clothing with a self-contained breathing apparatus (SCBA).[2] |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.

| Parameter | Description |

| Reactivity | Not applicable under normal conditions. |

| Chemical Stability | Stable under normal conditions.[4] |

| Possibility of Hazardous Reactions | None under normal processing. |

| Conditions to Avoid | Presence of incompatible materials, extremes of temperature, and direct sunlight.[2] |

| Incompatible Materials | Segregate from alcohol, water, strong acids, bases, and oxidizing agents.[2] |

| Hazardous Decomposition Products | Carbon oxides, hydrogen chloride, phosgene.[2] |

References

Tribenzyltin Chloride: A Technical Guide to its Acute Toxicity and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the acute toxicity and hazards of tribenzyltin chloride based on publicly available data. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving this compound should be conducted by trained personnel in a properly equipped facility, adhering to all applicable safety regulations.

Introduction

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound. Organotins are a class of chemical compounds containing at least one tin-carbon bond. The toxicological properties of organotin compounds are largely determined by the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins, such as this compound, are known to be particularly toxic. This guide provides an in-depth summary of the acute toxicity and associated hazards of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Acute Toxicity Data

The acute toxicity of this compound has been evaluated through various routes of exposure. The available quantitative data from animal studies are summarized in the tables below.

Table 1: Acute Oral Toxicity

| Species | Sex | Route | Test Guideline (presumed) | LD50 | Source(s) |

| Rat | N/A | Oral | OECD 401 (historical) | 175 mg/kg body weight |

Table 2: Dermal and Ocular Irritation

| Species | Exposure Route | Test Guideline (presumed) | Observation | Source(s) |

| Rabbit | Skin | OECD 404 (Draize Test) | Mild irritation (500 mg / 2 hours) | |

| Rabbit | Eye | OECD 405 (Draize Test) | Moderate irritation (20 mg / 24 hours) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with acute exposure are summarized below.

Table 3: GHS Hazard Statements

| Hazard Class | Hazard Statement | Source(s) |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed | |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Other Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Aquatic Toxicity: Harmful to aquatic organisms.

-

Systemic Effects: Subchronic exposures to organotin compounds may lead to toxic responses in the central nervous system, immune system, renal system, liver, and skin.

Experimental Protocols

Acute Oral Toxicity (Presumed OECD 401)

The oral LD50 value for rats was likely determined using a method similar to the now-deleted OECD Test Guideline 401.

Methodology:

-

Test Animals: Young, healthy adult rats of a standard laboratory strain would be used. Animals are fasted before the administration of the test substance.

-

Dosage and Administration: this compound, likely dissolved or suspended in a suitable vehicle, is administered in a single dose by gavage to several groups of animals. Different dose levels are used for each group.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is calculated.

-

Pathology: Gross necropsies are performed on all animals at the end of the study.

Caption: Presumed workflow for an acute oral toxicity study.

Dermal and Ocular Irritation (Presumed Draize Test - OECD 404 & 405)

The skin and eye irritation data were likely obtained using the Draize test, the historical basis for OECD guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Methodology (Skin Irritation):

-

Test Animals: Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.

-

Application: A measured amount of this compound (e.g., 0.5 g) is applied to the prepared skin and covered with a gauze patch.

-

Exposure Period: The patch is left in place for a specified period (e.g., 4 hours).

-

Observation: After the patch is removed, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Methodology (Eye Irritation):

-

Test Animals: Albino rabbits are used.

-

Application: A measured amount of the substance (e.g., 0.1 mL or a specified weight of solid) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at prescribed intervals after instillation (e.g., 1, 24, 48, and 72 hours). Observations include the cornea, iris, and conjunctivae for redness, swelling, discharge, and other effects.

-

Scoring: The severity of the ocular lesions is scored using a standardized system.

Caption: Presumed workflows for skin and eye irritation testing.

Probable Mechanisms of Toxicity and Signaling Pathways

Specific research on the molecular mechanisms of this compound toxicity is limited. However, based on extensive studies of other trialkyltin compounds, particularly tributyltin (TBT), a number of cellular and signaling pathways are likely to be affected. The following represents an extrapolated model of this compound's mechanism of action.

Organotin compounds are known to be potent disruptors of cellular homeostasis. Key toxicological effects are believed to be initiated by:

-

Mitochondrial Dysfunction: Trialkyltins can interfere with mitochondrial function, particularly by inhibiting ATP synthase. This leads to a decrease in cellular energy production.

-

Oxidative Stress: The disruption of mitochondrial electron transport can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

-

Disruption of Calcium Homeostasis: Organotins can cause an influx of extracellular calcium and the release of calcium from intracellular stores, leading to an overload of cytosolic calcium.

These initial insults can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).

Caption: Probable signaling pathway for organotin-induced toxicity.

Conclusion

This compound is a hazardous compound with significant acute oral toxicity and is a moderate to severe irritant to the skin and eyes. While specific mechanistic data for this particular compound are not abundant, the well-documented toxicological profiles of other trialkyltin compounds provide a strong basis for understanding its potential cellular and molecular targets. The primary mechanisms of toxicity likely involve mitochondrial dysfunction, the induction of oxidative stress, and the disruption of calcium homeostasis, leading to apoptotic cell death. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, employing appropriate personal protective equipment and engineering controls to minimize exposure and mitigate risks.

An In-depth Technical Guide to the Stability and Reactivity Profile of Tribenzyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzyltin chloride ((C₆H₅CH₂)₃SnCl) is an organotin compound characterized by the presence of three benzyl (B1604629) groups and one chloride atom covalently bonded to a central tin atom. This guide provides a comprehensive overview of its stability and reactivity, consolidating critical information for professionals in research and development. The document details the compound's physical and chemical properties, stability under various conditions, and its reactivity with a range of chemical agents. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its application as a stabilizer for polyvinyl chloride (PVC).

Core Properties and Stability

This compound is a white, crystalline powder that is generally stable under normal, dry conditions.[1][2][3] However, its stability is significantly influenced by environmental factors, particularly moisture.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁ClSn | [2] |

| Molecular Weight | 427.54 g/mol | [2] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 142-144 °C | [4] |

| Boiling Point | 475.0 ± 55.0 °C (Predicted) | N/A |

| Solubility | Reacts with water. Soluble in organic solvents like acetone (B3395972) and ethyl acetate. | [4][5] |

| Sensitivity | Moisture sensitive | [5] |

Thermal Stability

Hydrolytic Stability

A critical aspect of this compound's stability profile is its reactivity with water. It readily undergoes hydrolysis to form tribenzyltin hydroxide (B78521) or the corresponding oxide.[6] This reaction is a key consideration for its handling and storage, which must be conducted under anhydrous conditions to prevent degradation.

The hydrolysis mechanism likely proceeds via a nucleophilic attack of water on the electrophilic tin center, leading to the displacement of the chloride ion.

References

An In-depth Technical Guide to Tribenzyltin Chloride and Its Chemical Synonyms

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tribenzyltin chloride, including its various synonyms, chemical and physical properties, and detailed experimental protocols. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables and key processes visualized using diagrams.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound. The most common identifier is its CAS Registry Number: 3151-41-5 .[1]

Other recognized synonyms and identifiers include:

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 3151-41-5 | [1][2][3][4][5][6][8][9][10][11] |

| Molecular Formula | C₂₁H₂₁ClSn | [1][3][4][5][6][7][8][9][10][11] |

| Molecular Weight | 427.55 g/mol | [3][4][5][10][11] |

| Appearance | Colorless needles or white powder | [4][5][7][10][12] |

| Melting Point | 142-144 °C | [3][5][9][10] |

| Boiling Point | 475.0 ± 55.0 °C at 760 mmHg (Predicted) | [3][5][9] |

| Solubility | Reacts with water. Soluble in hot acetone (B3395972). | [3][12][13] |

| Sensitivity | Moisture Sensitive | [5][7][10] |

| IUPAC Name | tribenzyl(chloro)stannane | [1][10] |

| InChI Key | PUFMEHZUXSPPAM-UHFFFAOYSA-M | [1][10] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--(CC3=CC=CC=C3)Cl | [1][2][10] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols derived from the chemical literature.

This traditional method involves the direct reaction of tin powder with benzyl (B1604629) chloride in boiling water and consistently achieves high yields.[14]

Reaction: 3C₆H₅CH₂Cl + 2Sn → (C₆H₅CH₂)₃SnCl + SnCl₂[15]

Procedure:

-

Add 4.5 g of tin powder to 40 cm³ of water in a reaction vessel.[13]

-

Over a period of two minutes, add 4.5 cm³ of benzyl chloride to the boiling mixture.[13]

-

Continue heating the reaction mixture for approximately 1.5 to 2 hours.[13][14]

-

After the heating period, cool the mixture.[13]

-

Filter the cooled mixture to separate the solid product from the aqueous phase. The solid will be suspended with unreacted tin.[13]

-

Extract the solid product using a small amount of hot acetone and filter the solution to yield a white powder.[13]

-

For purification, recrystallize the crude product from a minimum volume of glacial acetic acid.[13]

-

Filter the recrystallized product and dry overnight to obtain white crystals of this compound.[13]

A modified protocol utilizes dimethylformamide (DMF) as a solvent and magnesium powder as a reactant to achieve high yields.[16]

Procedure:

-

React tin powder with benzyl chloride in DMF as the solvent.

-

After the tin powder has been consumed, add magnesium powder to the reactant mixture.

-

This method has been reported to achieve a yield of up to 91%.[16]

Caption: Workflow for the synthesis of this compound.

Biological Interactions and Investigative Pathways

Organotin compounds, including this compound, are known for their biological activity and toxicity.[12][14] They can interact with cellular membranes, leading to increased permeability, and can have inhibitory effects on various biochemical pathways.[14] While specific pathways for this compound are not extensively detailed in the provided results, the effects of similar organotins, like tributyltin chloride (TBTC), on biological systems provide a model for investigation. Studies on TBTC have shown it induces oxidative stress, disrupts energy metabolism, and triggers apoptosis in liver cells.[17]

A logical workflow to investigate the biological impact of this compound would involve a multi-faceted approach, from cellular exposure to transcriptomic analysis, as illustrated in the diagram below. This approach allows for a comprehensive understanding of the compound's mechanism of action.

Caption: Logical workflow for investigating biological effects.

References

- 1. This compound | C21H21ClSn | CID 18470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound | 3151-41-5 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | 3151-41-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. guidechem.com [guidechem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. guidechem.com [guidechem.com]

- 10. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 11. 3151-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. scribd.com [scribd.com]

- 14. Buy this compound | 3151-41-5 [smolecule.com]

- 15. researchgate.net [researchgate.net]

- 16. SYNTHESIS OF this compound AND ITS DERIVATIVES [yyhx.ciac.jl.cn]

- 17. mdpi.com [mdpi.com]

The Lewis Acidity of Tribenzyltin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, particularly those of the triorganotin(IV) class (R₃SnX), have garnered significant interest as Lewis acid catalysts in a variety of organic transformations. Their catalytic activity is intrinsically linked to the electrophilicity of the tin center, which can be modulated by the nature of the organic substituents (R) and the anionic ligand (X). Among these, tribenzyltin compounds, where the tin atom is bonded to three benzyl (B1604629) groups, represent a class of accessible and effective Lewis acids. The benzyl groups, with their electron-withdrawing phenyl rings, can influence the Lewis acidity of the tin center, making these compounds valuable tools in catalysis.

This technical guide provides a comprehensive overview of the Lewis acidity of tribenzyltin compounds. It details their synthesis, quantitative assessment of Lewis acidity, and their application in catalyzing key organic reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound can be quantitatively expressed using the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon coordination with the Lewis acid. The interaction between the Lewis basic oxygen atom of Et₃PO and the Lewis acidic tin center leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum. The Acceptor Number is then calculated from this chemical shift change.[1]

Table 1: Quantitative Lewis Acidity Data for Tribenzyltin and Related Organotin Compounds

| Compound | Anion (X) | Acceptor Number (AN) | Notes |

| Tribenzyltin triflate ((PhCH₂)₃SnOTf) | Triflate (OTf) | 74.0 | Experimentally determined. The triflate anion is a very weakly coordinating, electron-withdrawing group, enhancing the Lewis acidity of the tin center. |

| Tribenzyltin chloride ((PhCH₂)₃SnCl) | Chloride (Cl) | Not reported | Expected to be a weaker Lewis acid than the triflate derivative due to the stronger coordination of the chloride anion. |

| Tribenzyltin bromide ((PhCH₂)₃SnBr) | Bromide (Br) | Not reported | Lewis acidity is expected to follow the trend I > Br > Cl for the halide leaving group. |

| Tribenzyltin iodide ((PhCH₂)₃SnI) | Iodide (I) | Not reported | Expected to be the most Lewis acidic among the tribenzyltin halides. |

| Tributyltin chloride (Bu₃SnCl) | Chloride (Cl) | - | Lewis acidity is generally lower than corresponding triaryltin compounds due to the electron-donating nature of the butyl groups.[2] |

Note: The Lewis acidity of trialkyltin chlorides generally follows the order: SnCl₄ > RSnCl₃ > R₂SnCl₂ > R₃SnCl. This trend is attributed to the decreasing positive charge on the tin atom with an increasing number of electron-donating alkyl groups.[2]

Experimental Protocols

Synthesis of Tribenzyltin Compounds

1. Synthesis of this compound ((PhCH₂)₃SnCl)

-

Method 1: Grignard Reaction

This is a common method for forming tin-carbon bonds. Benzylmagnesium chloride is reacted with tin(IV) chloride.

-

Reactants: Magnesium turnings, benzyl chloride, tin(IV) chloride, diethyl ether (anhydrous).

-

Procedure:

-

Prepare a Grignard reagent by slowly adding a solution of benzyl chloride in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.

-

A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield this compound as a white solid.

-

-

-

Method 2: Direct Synthesis

This method involves the direct reaction of tin powder with benzyl chloride.[3]

-

Reactants: Tin powder, benzyl chloride, dimethylformamide (DMF), magnesium powder.[3]

-

Procedure:

-

A mixture of tin powder and benzyl chloride in DMF is heated.[3]

-

Magnesium powder is added to the reaction mixture after the tin powder has reacted.[3]

-

The reaction is monitored until completion.

-

The product, this compound, is isolated and purified. This method has been reported to achieve a yield of up to 91%.[3]

-

-

2. Synthesis of Tribenzyltin Iodide Complex

A tribenzyltin iodide complex can be synthesized from this compound.[4]

-

Reactants: this compound, iodoacetic acid.[4]

-

Procedure:

Determination of Lewis Acidity by the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the Acceptor Number (AN) of a tribenzyltin compound.

-

Materials: Tribenzyltin compound, triethylphosphine oxide (Et₃PO), a weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂ or C₆D₆), NMR tubes, NMR spectrometer capable of ³¹P detection.

-

Procedure:

-

Prepare a standard solution of Et₃PO in the chosen deuterated solvent (e.g., 0.1 M).

-

Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of free Et₃PO in a non-coordinating solvent like hexane (B92381) is defined as δ(hexane) = 41.0 ppm.

-

Prepare a solution of the tribenzyltin compound in the same deuterated solvent.

-

In an NMR tube, mix a known concentration of the tribenzyltin compound with an equimolar amount of the Et₃PO standard solution.

-

Record the ³¹P NMR spectrum of the mixture. The observed chemical shift (δ(sample)) will be shifted downfield due to the coordination of Et₃PO to the tin center.

-

Calculate the Acceptor Number (AN) using the following formula:[1]

AN = 2.21 x (δ(sample) - 41.0)

where δ(sample) is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

-

-

Workflow Diagram:

Caption: Workflow for determining the Acceptor Number.

Catalytic Applications and Signaling Pathways

Tribenzyltin compounds, acting as Lewis acids, can catalyze a variety of organic reactions by activating electrophilic substrates. The general principle involves the coordination of the Lewis acidic tin center to a Lewis basic atom (e.g., oxygen or nitrogen) in the substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

General Mechanism of Lewis Acid Catalysis

The catalytic cycle typically involves three main steps:

-

Activation: The tribenzyltin Lewis acid coordinates to the electrophilic substrate.

-

Nucleophilic Attack: A nucleophile attacks the activated substrate, forming a new bond.

-

Catalyst Regeneration: The product is released, and the tribenzyltin catalyst is regenerated to participate in another cycle.

Caption: A generalized catalytic cycle for tribenzyltin compounds.

Aldol (B89426) Reaction

In the aldol reaction, a tribenzyltin Lewis acid can activate an aldehyde or ketone by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by an enol or enolate nucleophile.

Caption: Logical flow of a tribenzyltin-catalyzed aldol reaction.

Diels-Alder Reaction

Tribenzyltin Lewis acids can also catalyze Diels-Alder reactions by coordinating to the dienophile, particularly those containing a Lewis basic functional group (e.g., a carbonyl group). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction with a diene.

Caption: Catalytic cycle of a tribenzyltin-promoted Diels-Alder reaction.

Conclusion

Tribenzyltin compounds are valuable Lewis acids in organic synthesis, with their reactivity being tunable through the choice of the anionic ligand. The quantitative assessment of their Lewis acidity, primarily through the Gutmann-Beckett method, is crucial for understanding and predicting their catalytic efficacy. While a comprehensive dataset of Acceptor Numbers for all tribenzyltin derivatives is yet to be established, the available data and qualitative trends provide a solid foundation for their application. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of tribenzyltin compounds in academic and industrial settings, including the development of novel synthetic methodologies for pharmaceuticals and other fine chemicals. Further research into the precise Lewis acidity of tribenzyltin halides and their application in a broader range of catalytic transformations will undoubtedly continue to expand their utility in modern organic chemistry.

References

Methodological & Application

Application Notes and Protocols: Lab-Scale Preparation of Tribenzyltin Chloride

Introduction

Tribenzyltin chloride, with the chemical formula (C₆H₅CH₂)₃SnCl, is an organotin compound that serves as a valuable intermediate in organic synthesis and organometallic chemistry. Its preparation in a laboratory setting can be achieved through several synthetic routes. The most common methods include the direct reaction of metallic tin with benzyl (B1604629) chloride, the reaction of a Grignard reagent with a tin halide, and the redistribution reaction between tetrabenzyltin and tin tetrachloride.[1][2][3] This document provides detailed protocols for the lab-scale synthesis of this compound, primarily focusing on the direct synthesis method due to its high reported yields and operational simplicity.[3] Safety precautions must be strictly followed, as organotin compounds are known for their toxicity.[4][5]

Data Presentation

The following table summarizes the quantitative data associated with different synthetic methods for preparing this compound.

| Method | Reagents | Solvent | Yield | Melting Point (°C) | Reference |

| Direct Synthesis | Tin powder, Benzyl chloride | Water | 94% | 139-140 | [3][6] |

| Modified Direct Synthesis | Tin powder, Benzyl chloride, Magnesium powder | DMF | 91% | Not Specified | [7] |

| Direct Synthesis | Tin powder, Benzyl chloride | 1-Butanol | 80% | Not Specified | [3] |

| Grignard Route (general) | Benzylmagnesium chloride, Tin tetrachloride | Ether/THF | >90% (general) | Not Specified | [2] |

| Redistribution (Comproportionation) | Tetrabenzyltin, Tin tetrachloride | Toluene | High | Not Specified | [1][8] |

Experimental Protocols

Method 1: Direct Synthesis in Aqueous Medium

This protocol is adapted from a well-established method that utilizes the direct reaction of metallic tin powder with benzyl chloride in boiling water, reported to achieve high yields.[3][6][9]

Materials and Reagents:

-

Tin powder (Sn)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Glacial Acetic Acid

-

Distilled Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Recrystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4.5 g of tin powder and 40 cm³ of distilled water.[6]

-

Initiation: Heat the suspension to boiling with vigorous stirring.[6]

-

Reagent Addition: Slowly add 4.5 cm³ of benzyl chloride to the boiling mixture over a period of approximately two minutes.[6]

-

Reflux: Continue to heat the mixture under reflux for 2 hours.[6] The reaction mixture will gradually change as the tin is consumed.

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A white solid suspended with unreacted tin will be present.[6] Filter the cooled mixture using a Buchner funnel.

-

Extraction: Transfer the collected solid to a beaker and add a small amount of hot acetone to extract the crude this compound. The unreacted tin will remain undissolved.[6]

-

Isolation of Crude Product: Filter the hot acetone solution to remove the residual tin powder. Allow the filtrate to cool, which may cause some product to precipitate. Evaporate the acetone to obtain the crude white powder product.

-

Purification by Recrystallization: Dissolve the crude product in a minimum volume of hot glacial acetic acid.[6]

-

Final Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the resulting white crystals using a Buchner funnel, wash with a small amount of cold solvent, and dry overnight under vacuum.[6] The expected melting point of the purified this compound is 139-142°C.[6][10][11]

Method 2: Synthesis via Grignard Reagent

This method is a classic and versatile route for forming tin-carbon bonds and can be adapted for this compound synthesis.[1][2] It involves two main stages: preparation of the Grignard reagent and its subsequent reaction with tin tetrachloride.

Part A: Preparation of Benzylmagnesium Chloride

Materials and Reagents:

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

Procedure:

-

Setup: Assemble a flame-dried three-necked flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine and a few drops of benzyl chloride. Gently warm the flask until the reaction initiates (indicated by color change and bubbling).

-

Grignard Formation: Add a solution of benzyl chloride in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12]

-

Completion: After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is benzylmagnesium chloride.

Part B: Reaction with Tin Tetrachloride

Materials and Reagents:

-

Benzylmagnesium chloride solution (from Part A)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous diethyl ether or THF

-

Saturated ammonium (B1175870) chloride solution

-

Hexane

Procedure:

-

Reaction: Cool the freshly prepared benzylmagnesium chloride solution in an ice bath.

-

Addition of SnCl₄: Add a solution of tin(IV) chloride in anhydrous ether dropwise to the stirred Grignard reagent. A 3:1 molar ratio of Grignard reagent to SnCl₄ is theoretically required. An excess of the Grignard reagent can lead to the formation of tetrabenzyltin.[2]

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or overnight.

-

Quenching: Carefully pour the reaction mixture onto crushed ice and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer two more times with diethyl ether.

-

Workup: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, typically from a solvent like ethanol (B145695) or hexane, to yield this compound.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the direct synthesis protocol (Method 1) for this compound.

Caption: Workflow for Direct Synthesis of this compound.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Buy this compound | 3151-41-5 [smolecule.com]

- 4. This compound | C21H21ClSn | CID 18470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. scribd.com [scribd.com]

- 7. SYNTHESIS OF this compound AND ITS DERIVATIVES [yyhx.ciac.jl.cn]

- 8. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. scribd.com [scribd.com]

- 11. This compound, CAS No. 3151-41-5 - iChemical [ichemical.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Tribenzyltin Chloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tribenzyltin chloride as a catalyst and catalytic precursor in organic synthesis. The information is intended for professionals in research, chemical development, and drug discovery.

Introduction

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound that has found applications in organic synthesis, primarily as a precursor to catalytically active species and as a thermal stabilizer for polymers. Its utility stems from the Lewis acidic nature of the tin center, which can be enhanced through modification of its coordination sphere. This document details its application in Frustrated Lewis Pair (FLP) chemistry and in the stabilization of polyvinyl chloride (PVC).

Application 1: Precursor for a Lewis Acid Catalyst in Frustrated Lewis Pair (FLP) Chemistry

Application Note:

This compound can be converted into a more potent Lewis acid, tribenzyltin triflate (Bn₃SnOTf), which is active in Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows for the activation of small molecules like H₂. In this context, Bn₃SnOTf, in combination with a sterically hindered Lewis base, can catalyze hydrogenation reactions, such as the reduction of imines.[1] While the catalytic activity of the Bn₃SnOTf system for imine hydrogenation has been demonstrated, it is noteworthy that conversions can be modest, and catalyst decomposition is a potential side reaction.[1]

Quantitative Data: Catalytic Hydrogenation of N-Benzylideneaniline

The following table summarizes the catalytic performance of tribenzyltin triflate in the hydrogenation of N-benzylideneaniline.[1]

| Time (h) | Conversion (%) |

| 5 | 6 |

| 21 | 10.1 |

| 66 | 13.3 |

| 128 | 13.9 |

Reaction Conditions: N-benzylideneaniline, 10 mol% Bn₃SnOTf, 10 mol% 2,4,6-collidine, H₂ (4 bar), C₆D₆, room temperature.

Experimental Protocols

1. Synthesis of Tetrabenzyltin (Precursor to the Active Catalyst)

-

Materials: Tin(IV) chloride (SnCl₄), magnesium powder, iodine (I₂), benzyl (B1604629) chloride, diethyl ether.

-

Procedure:

-

Slowly add SnCl₄ (6.70 g, 25.71 mmol) to diethyl ether (100 ml) at 0°C to form a milky-white suspension.[1]

-

Add magnesium powder (2.50 g, 102.84 mmol) followed by a single crystal of I₂ (0.05 g, 0.20 mmol).[1]

-

Add a solution of benzyl chloride (13.02 g, 102.84 mmol) in diethyl ether (80 ml) dropwise over 90 minutes at 0°C.[1]

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours and then stir at room temperature for 24 hours.[1]

-

Carefully quench the reaction with water and extract the aqueous phase with chloroform (B151607).[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield tetrabenzyltin.

-

2. Synthesis of Tribenzyltin Triflate (Active Catalyst)

-

Materials: Tetrabenzyltin, trifluoromethanesulfonic acid (TfOH), chloroform, pentane (B18724).

-

Procedure:

-

Dissolve tetrabenzyltin (2.14 g, 4.43 mmol) in chloroform (50 ml).[1]

-

Add trifluoromethanesulfonic acid (0.63 g, 4.21 mmol) dropwise to the solution. The solution will become turbid.[1]

-

Stir the reaction mixture at room temperature for 18 hours.[1]

-

Remove the solvent in vacuo and subject the resulting solid to a dynamic vacuum for 6 hours.[1]

-

Wash the solid with pentane (4 x 15 ml) to afford pure tribenzyltin triflate as a white solid (yield: 88%).[1]

-

3. Catalytic Hydrogenation of N-Benzylideneaniline

-

Materials: Tribenzyltin triflate, 2,4,6-collidine, N-benzylideneaniline, deuterated benzene (B151609) (C₆D₆), hydrogen gas.

-

Procedure:

-

In a glovebox, combine tribenzyltin triflate (10 mol%), 2,4,6-collidine (10 mol%), and N-benzylideneaniline in an NMR tube fitted with a J. Young's valve.

-

Add C₆D₆ as the solvent.

-

Pressurize the NMR tube with hydrogen gas (4 bar).

-

Monitor the reaction progress by ¹H NMR spectroscopy at room temperature.[1]

-

Diagrams

Caption: Synthesis of the active Lewis acid catalyst.

Caption: Proposed FLP catalytic cycle for imine hydrogenation.

Application 2: Thermal Stabilizer for Polyvinyl Chloride (PVC)

Application Note: